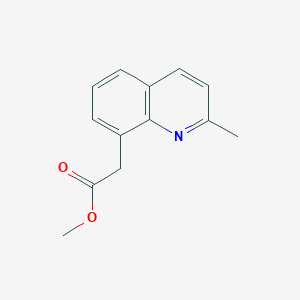
Methyl 2-(2-methylquinolin-8-yl)acetate
Descripción general
Descripción
“Methyl 2-(2-methylquinolin-8-yl)acetate” is a chemical compound with the linear formula C13H13NO2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-methylquinolin-8-yl)acetate” is based on its linear formula, C13H13NO2 . This indicates that the compound contains 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
“Methyl 2-(2-methylquinolin-8-yl)acetate” could potentially be used in the realm of Organic Light-Emitting Diodes (OLEDs) . OLEDs are composed of organic semiconductor materials that emit light when an electric field is applied . In the domain of OLED devices, it is plausible for nano-based Mg metal complexes to play a role as electron and hole-transport layers .
Organic Photovoltaic Cells
This compound could also find applications in organic photovoltaic cells . These are a type of solar cell that uses organic electronics–a branch of electronics that deals with conductive organic polymers or small organic molecules–for light absorption and charge transport.
Display Technologies
“Methyl 2-(2-methylquinolin-8-yl)acetate” could be used in display technologies . OLEDs have numerous potential applications in the realm of display technologies as next-generation solid-state light sources .
Synthesis of Nanorods
The compound could be used in the synthesis of nanorods . In a particular study, 2-(2-methyl 8-hydroxyquinoline) magnesium [Mg(mq)2] nanorods were synthesized using 2-methyl 8- hydroxyquinoline and magnesium acetate .
Antimicrobial Applications
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which “Methyl 2-(2-methylquinolin-8-yl)acetate” is part of, exhibit a wide range of biological activities, including antimicrobial effects .
Anticancer Applications
“Methyl 2-(2-methylquinolin-8-yl)acetate” could potentially have anticancer applications . A number of prescribed drugs incorporate this group, and numerous 8-HQ- based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
Direcciones Futuras
The future directions for research on “Methyl 2-(2-methylquinolin-8-yl)acetate” and related compounds could involve further exploration of their potential biological activities and applications in medicine, particularly in cancer treatment . Additionally, research could focus on developing more efficient synthesis methods for these compounds .
Propiedades
IUPAC Name |
methyl 2-(2-methylquinolin-8-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-6-7-10-4-3-5-11(13(10)14-9)8-12(15)16-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYIDFCWKYEFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2CC(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

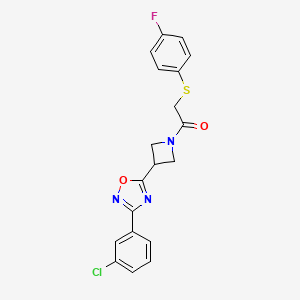
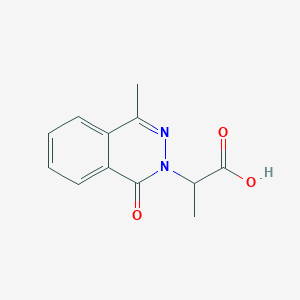
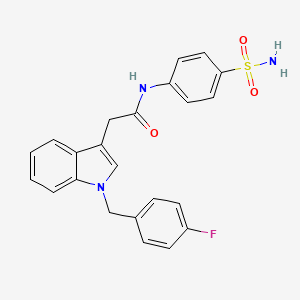

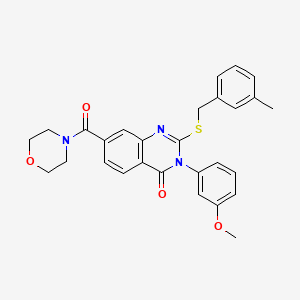
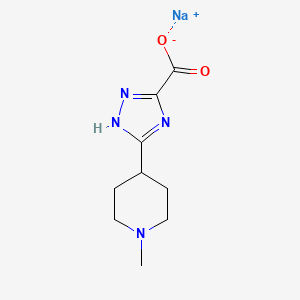



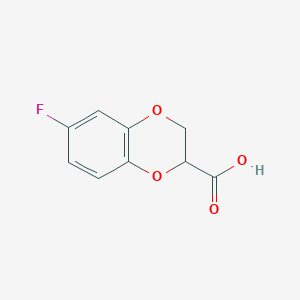
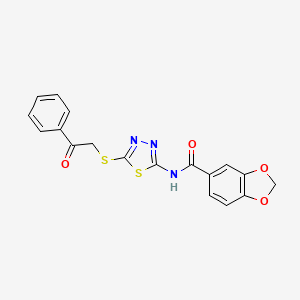
![4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2816837.png)
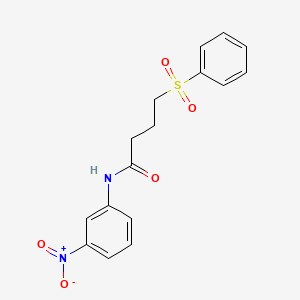
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816840.png)